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molecular formula C10H8Cl2N2O B8580815 5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 56967-27-2

5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B8580815
M. Wt: 243.09 g/mol
InChI Key: KZSORONFJRGEQN-UHFFFAOYSA-N
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Patent
US07375101B2

Procedure details

As illustrated in the scheme above, 7-chloro-3,4-dihydro-1-methyl-1H-1,4-benzodiazepine-2,5-dione (5.00 g, 22.3 mmol) was suspended in POCl3 (100 mL) and heated at 100° C. for 30 min. The reaction was cooled and concentrated in vacuo. Traces of POCl3 were removed by adding toluene and concentrating the mixture in vacuo (2×). The residue was dissolved in CH2Cl2, the solution was cooled to 0° C., and Et3N (6.8 mL, 48.8 mmol) was added dropwise. The mixture was stirred for 1 h and allowed to slowly warm to room temperature, and was then concentrated in vacuo once again. The residue was purified by silica gel column chromatography (5:1 CH2Cl2:EtOAc+0.5% Et3N) to provide the title compound as an orange solid (4.68 g, 86%). 1H-NMR (CDCl3): δ 7.79 (d, J=2.5 Hz, 1H), 7.55 (dd, J=2.4 Hz, J=8.9 Hz, 1H), 7.23 (d, J=8.8 Hz, 1H), 4.67 (br s, 1H), 3.72 (br s, 1H), 3.39 (s, 3H). MS (ESI) (M+H)+=243.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH3:12])[C:10](=[O:13])[CH2:9][NH:8][C:7](=O)[C:6]=2[CH:15]=1.CCN(CC)CC.O=P(Cl)(Cl)[Cl:25]>>[Cl:25][C:7]1[C:6]2[CH:15]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=2[N:11]([CH3:12])[C:10](=[O:13])[CH2:9][N:8]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(NCC(N2C)=O)=O)C1
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Traces of POCl3 were removed
ADDITION
Type
ADDITION
Details
by adding toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the mixture in vacuo (2×)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo once again
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (5:1 CH2Cl2:EtOAc+0.5% Et3N)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NCC(N(C2=C1C=C(C=C2)Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.68 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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